molecular formula C11H15ClN2O3 B127671 4-(4-Nitrophenoxy)piperidine hydrochloride CAS No. 148505-45-7

4-(4-Nitrophenoxy)piperidine hydrochloride

Cat. No.: B127671
CAS No.: 148505-45-7
M. Wt: 258.7 g/mol
InChI Key: VIAOUXPCADEEEG-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)piperidine hydrochloride: is a chemical compound with the molecular formula C11H15ClN2O3 . It is a solid substance with a melting point of 228-229°C . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride typically involves the reaction of 4-nitrophenol with piperidine under specific conditions. One common method involves the use of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as an intermediate . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of advanced catalytic systems to ensure efficiency and scalability. The exact methods can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed:

    Reduction: 4-(4-Aminophenoxy)piperidine hydrochloride.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Nitrophenoxy)piperidine hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(2-Nitrophenoxy)piperidine hydrochloride
  • 4-(4-Aminophenoxy)piperidine hydrochloride

Comparison: Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

4-(4-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAOUXPCADEEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626671
Record name 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148505-45-7
Record name 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-acetyl-4-(4-nitrophenoxy)piperidine (1.6 g. 6.05 mmol) and 2N HCl (25 mL) was heated under reflux for 3 hours. The mixture was cooled and concentrated to give 1.5 g (100%) of 4-(4-nitrophenoxy)piperidine hydrochloride as an off-white solid; mp 216°-219° C.; 1H NMR (DMSO-d6): δ 9.05 (br s, 2H), 8.10 (d, 2H), 7.10 (d, 2H), 4.82 (m, 1H), 3.08 (m, 2H), 3.00 (m, 2H), 2.05 (m, 2H), 1.85 (m, 2H).
Name
N-acetyl-4-(4-nitrophenoxy)piperidine
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

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